Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-
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Overview
Description
Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)- is a complex organic compound that features a piperazine ring substituted with a benzopyran moiety and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)- typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Benzopyran derivatives: Compounds with the benzopyran moiety but different functional groups.
Uniqueness
Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)- is unique due to its specific combination of the piperazine ring, benzopyran moiety, and phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
106613-04-1 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)chromen-4-one |
InChI |
InChI=1S/C21H20N2O3/c24-18-14-20(26-19-9-5-4-8-17(18)19)21(25)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
InChI Key |
YZAKXXZRPAGIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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